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Compound of Interest

Compound Name: N-methyl-1H-indole-5-sulfonamide

Cat. No.: B8570352

Executive Summary & Compound Profile

Target Molecule:

-methyl-1H-indole-5-sulfonamide Core Application: Carbonic Anhydrase (CA) Inhibition;
Serotonergic modulation (precursor). Molecular Formula:

Exact Mass: 226.046

Comparative Analysis: Performance vs. Standards

The following table contrasts the target molecule with established standards in relevant
therapeutic classes.
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Replicating the Synthesis: The "Indoline Oxidation™

Route

Strategic Rationale (Expertise & Experience)

Direct sulfonation of 1H-indole typically occurs at the C3 position due to the high electron

density of the pyrrole ring. Attempting to force C5-sulfonation on the indole directly yields

complex mixtures.

The Solution: Use Indoline (2,3-dihydro-1H-indole).

e Regiocontrol: In indoline, the nitrogen lone pair activates the benzene ring (para-direction),

favoring C5 substitution.

« Stability: Indoline survives chlorosulfonation conditions better than indole.

o Restoration: Oxidation with DDQ or MnO
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restores the indole aromaticity in the final step.

Workflow Diagram
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Caption: Step-wise synthesis ensuring C5 regioselectivity via the Indoline intermediate.

Detailed Protocol
Step 1: Chlorosulfonation of Indoline

e Reagents: Indoline (1.0 eq), Chlorosulfonic acid (
, 5.0 eq).

e Procedure:
o Cool

to
under
atmosphere.

o Add Indoline dropwise (neat or in minimal

) over 30 mins. Caution: Highly Exothermic.

o Heatto
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for 2 hours to ensure conversion.

o Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will
precipitate as a solid.

o Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
o Checkpoint:

NMR should show para-substitution pattern on the benzene ring.

Step 2: Sulfonamide Formation

¢ Reagents: Indoline-5-sulfonyl chloride (from Step 1), Methylamine (2.0 M in THF, 3.0 eq),
Triethylamine (1.5 eq).

e Procedure:

[¢]

Dissolve sulfonyl chloride in anhydrous THF at

o Add Methylamine solution dropwise.
o Stir at Room Temperature (RT) for 4 hours.

o Workup: Evaporate THF, redissolve in EtOAc, wash with 1N HCI (to remove excess
amine) and Brine.

o Yield: Expect 80-90% conversion to

-methylindoline-5-sulfonamide.

Step 3: Aromatization (Oxidation)

e Reagents:

-methylindoline-5-sulfonamide, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 eq)
OR activated

(10 eq).
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e Procedure (DDQ Method):

o

Dissolve intermediate in 1,4-Dioxane.

o Add DDQ portion-wise at RT.

o Stir for 2-6 hours (Monitor by TLC; Indole is usually less polar than Indoline).
o Purification: Filter off the hydroquinone byproduct. Concentrate filtrate.[1]

o Final Polish: Flash chromatography (Hexane:EtOAc 2:1).

o Validation: The C2-C3 single bond (approx

3.0-3.6 ppm in NMR) will disappear, replaced by aromatic protons (

6.5-7.5 ppm).

Activity Profiling: Carbonic Anhydrase Inhibition[2]
The sulfonamide moiety (

) is a classic "Zinc Binder."[2] The primary nitrogen of the sulfonamide coordinates with the
ion in the active site of Carbonic Anhydrase (CA). While primary sulfonamides (

) are most potent,

-methyl derivatives retain activity and often gain isoform selectivity due to steric hindrance
excluding them from smaller active sites (like hCA ).

Mechanism of Action
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Caption: Mechanism of CA inhibition. The indole core provides hydrophobic contacts that
enhance affinity for hCA Il over hCA .

Experimental Protocol: Esterase Assay (Verification)

To verify the activity of your synthesized product, use the 4-Nitrophenyl Acetate (4-NPA)
Hydrolysis Assay.

 Principle: CA catalyzes the hydrolysis of colorless 4-NPA to yellow 4-nitrophenol. Inhibitors
slow this color change.

e Reagents:
o Buffer: 50 mM Tris-HCI, pH 7.6.
o Enzyme: Recombinant hCA Il (commercially available).
o Substrate: 3 mM 4-NPA in Acetone.

e Procedure:
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o Blank: Buffer + Substrate (measures spontaneous hydrolysis).
o Control: Buffer + Enzyme + Substrate (Max velocity,
).
o Test: Buffer + Enzyme + Synthesized Inhibitor (various concentrations) + Substrate.

e Measurement: Monitor Absorbance at 400 nm for 30 minutes at

o Calculation: Determine

by plotting % Inhibition vs. Log[Concentration].

o Expected Result:

in the nanomolar to low micromolar range (10 nM - 500 nM) is typical for indole-
sulfonamides against hCA 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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